molecular formula C14H28O2 B8519118 1,1-Bis(2-methylpropoxy)cyclohexane CAS No. 52162-29-5

1,1-Bis(2-methylpropoxy)cyclohexane

Cat. No.: B8519118
CAS No.: 52162-29-5
M. Wt: 228.37 g/mol
InChI Key: MBDCYDNGEJSIGG-UHFFFAOYSA-N
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Description

1,1-Bis(2-methylpropoxy)cyclohexane is a useful research compound. Its molecular formula is C14H28O2 and its molecular weight is 228.37 g/mol. The purity is usually 95%.
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Properties

CAS No.

52162-29-5

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

1,1-bis(2-methylpropoxy)cyclohexane

InChI

InChI=1S/C14H28O2/c1-12(2)10-15-14(16-11-13(3)4)8-6-5-7-9-14/h12-13H,5-11H2,1-4H3

InChI Key

MBDCYDNGEJSIGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1(CCCCC1)OCC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Since the sump analysis exhibited values of 79% CHIBK, 16% isobutanol, and 1% each of methyl isobutyl mixed ketal, cyclohexanone and cyclohexene ether (more than 90% conversion of cyclohexanone), the reaction mixture was neutralized with 1 g of sodium methylate, and the distillation was commenced. Under reduced pressure of initially 20 hPa and then further reduced to 5 hPa, isobutanol and the other side products were distilled off. At a boiling point of 98° C./5 hPa without reflux the cyclohexanone diisobutyl ketal was removed at the head of the column. The preliminary fraction which distilled off in advance was composed of 95 g (65% isobutanol, 17% CHIBK, cyclohexanone, cyclohexene ether and mixed ketals), together 0.21 mol CHIBK, cyclohexanone and derivatives thereof.
[Compound]
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyclohexene ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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